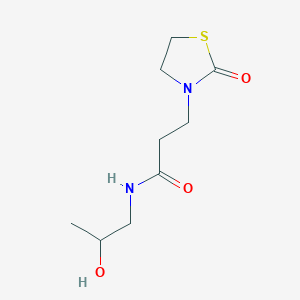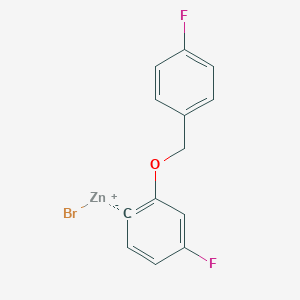
2-(4'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, such as Negishi coupling. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful intermediate in the synthesis of various fluorinated organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(4’-fluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(4’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts, with reaction conditions including a base (e.g., triethylamine) and a suitable solvent (e.g., tetrahydrofuran).
Substitution Reactions: Common reagents include halides and other nucleophiles, with reaction conditions varying depending on the desired product.
Major Products
The major products formed from reactions involving 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide are often fluorinated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学研究应用
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorinated compounds with potential biological activity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and materials science for the development of advanced materials.
作用机制
The mechanism of action of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves the transfer of the phenylzinc moiety to an electrophilic substrate, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In cross-coupling reactions, the zinc atom coordinates with the catalyst, enabling the transfer of the phenyl group to the electrophile, forming a new carbon-carbon bond.
相似化合物的比较
Similar Compounds
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylboronic acid
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylsilane
Uniqueness
Compared to similar compounds, 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide offers unique advantages in terms of reactivity and stability. The presence of zinc enhances its nucleophilicity, making it more reactive in cross-coupling reactions compared to its magnesium and boron counterparts. Additionally, the fluorine atoms in the molecule contribute to its stability, making it a preferred choice for synthesizing fluorinated organic compounds.
属性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-3-[(4-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
LTAMPLXQAGVKIF-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=[C-]1)OCC2=CC=C(C=C2)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


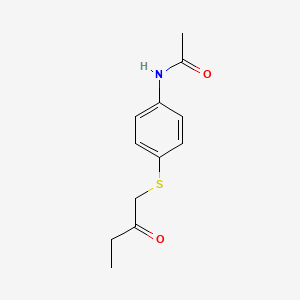


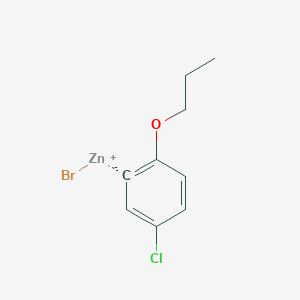

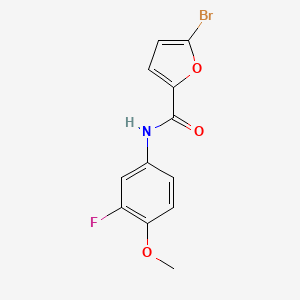
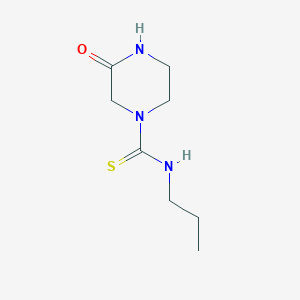

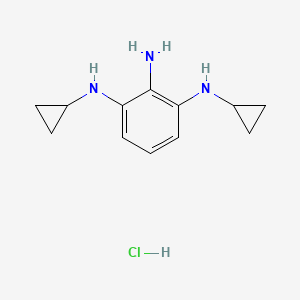
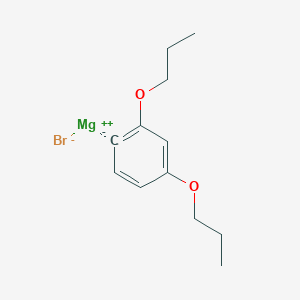


![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
